molecular formula C19H19N3S B5637959 (4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione

(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione

Cat. No.: B5637959
M. Wt: 321.4 g/mol
InChI Key: YZTIETNRJTZRQG-UHFFFAOYSA-N
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Description

(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione typically involves multi-step organic reactions One common method includes the condensation of 2,4-dimethylphenylamine with an appropriate aldehyde to form an imine intermediate This intermediate then undergoes cyclization with a hydrazine derivative to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pressure, would be carefully monitored to ensure consistency in production.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or organometallic reagents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-{[(2,4-Dimethylphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-thione is unique due to its specific structural features, such as the pyrazole ring and thione group, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[(2,4-dimethylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3S/c1-13-9-10-18(14(2)11-13)20-12-17-15(3)21-22(19(17)23)16-7-5-4-6-8-16/h4-12,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTIETNRJTZRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C(NN(C2=S)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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